

# 4-Methoxy-2-oxo-1,2-dihdropyridine-3-carboxylic acid basic properties

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## Compound of Interest

Compound Name:	4-Methoxy-2-oxo-1,2-dihdropyridine-3-carboxylic acid
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An In-Depth Technical Guide

Topic: **4-Methoxy-2-oxo-1,2-dihdropyridine-3-carboxylic acid:** A Technical Guide to its Core Basic Properties

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**4-Methoxy-2-oxo-1,2-dihdropyridine-3-carboxylic acid** is a multifunctional heterocyclic compound whose utility in chemical synthesis and medicinal chemistry is fundamentally governed by its acid-base properties. This guide provides an in-depth analysis of the molecule's basic characteristics, moving beyond a simple pKa value to explore the interplay between its constituent functional groups: the 2-pyridone ring, the electron-donating methoxy group, and the acidic carboxylic acid. We will dissect the concepts of protonation sites, tautomeric equilibria, the profound influence of hydrogen bonding, and the molecule's capacity for metal coordination. This document serves as a comprehensive resource, integrating theoretical principles with practical experimental protocols to provide researchers with the predictive understanding needed for effective application of this versatile chemical scaffold.

## Introduction: A Molecule of Competing Personalities

**4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid**, with a molecular formula of  $C_7H_7NO_4$ , presents a fascinating case study in molecular architecture.[\[1\]](#)[\[2\]](#) It is not merely a substituted pyridine, but a complex system where acidic and basic functionalities coexist and influence one another. The core structure is a 2-pyridone, a class of compounds known for its unique tautomerism and strong intermolecular interactions.[\[3\]](#) The presence of an acidic carboxyl group at the 3-position and an electron-donating methoxy group at the 4-position further modulates the electronic landscape of the ring. Understanding the basic properties of this molecule is paramount for controlling its reactivity, predicting its physiological behavior, and designing novel molecular entities, from advanced materials to potential therapeutic agents.[\[2\]](#)

## Core Physicochemical Properties

A foundational understanding begins with the molecule's basic physical and chemical identifiers. These properties are essential for experimental design, from weighing appropriate amounts for a reaction to selecting suitable analytical techniques.

Property	Value	Source
IUPAC Name	4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid	<a href="#">[1]</a>
CAS Number	87853-70-1	<a href="#">[4]</a>
Molecular Formula	$C_7H_7NO_4$	<a href="#">[2]</a>
Molecular Weight	169.14 g/mol	<a href="#">[2]</a>

## Acid-Base Equilibria: A Multifunctional System

The term "basicity" is multifaceted for this molecule. It possesses a strongly acidic proton on the carboxylic acid group and at least two potential sites for protonation (acting as a base): the carbonyl oxygen and the ring nitrogen. The true nature of its basicity is revealed by examining the equilibrium between its different ionized and tautomeric forms.

## Tautomerism and the Primary Site of Protonation

The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form. In the solid state and in most solutions, the pyridone (lactam) form is predominant.<sup>[3]</sup> When exposed to acidic conditions, protonation does not occur on the ring nitrogen as in a simple pyridine.<sup>[5]</sup> Instead, the causality lies in resonance stabilization; protonation of the exocyclic carbonyl oxygen is favored. This creates a delocalized positive charge across the aromatic ring, resulting in a more stable conjugate acid—the hydroxypyridinium cation.<sup>[6]</sup> This distinction is critical: the molecule's basicity is expressed through the oxygen atom, a direct consequence of the pyridone tautomeric form.

Caption: Protonation equilibrium showing the favored protonation on the carbonyl oxygen.

## pKa Values and pH-Dependent Speciation

The molecule is amphotropic, having both acidic and basic functional groups. This results in at least two distinct pKa values:

- pKa<sub>1</sub> (Acidic): This corresponds to the deprotonation of the highly acidic carboxylic acid group. Its value is expected to be in the range of pH 2-4, typical for carboxylic acids.
- pKa<sub>2</sub> (Basic): This is the pKa of the conjugate acid (the hydroxypyridinium form). It reflects the basicity of the neutral molecule. For comparison, the pKa of the pyridinium ion is 5.25.<sup>[5]</sup> The presence of the electron-donating methoxy group would tend to increase basicity (raise pKa<sub>2</sub>), while the electron-withdrawing carboxylic acid group would decrease it. The net effect will result in a specific pKa value that dictates the pH at which the pyridone ring system becomes protonated.

These two pKa values define the charge state of the molecule across the physiological and experimental pH range. A predictive understanding of this speciation is crucial for chromatography, solubility studies, and assessing biological membrane permeability.

Caption: Predominant ionic species of the molecule as a function of pH.

## The Dominant Role of Hydrogen Bonding

The basicity of the carbonyl oxygen and the acidity of the N-H proton endow 2-pyridones with a powerful capacity for self-assembly via hydrogen bonding. In the solid state, these molecules almost invariably form robust, planar dimers through a pair of N-H···O=C hydrogen bonds.<sup>[7]</sup>

This "homosynthon" is a highly predictable and stable motif that dictates crystal packing and can significantly reduce aqueous solubility. The carboxylic acid and methoxy groups introduce additional sites for hydrogen bonding, potentially leading to more complex, three-dimensional networks in the solid state.[8]

Caption: The characteristic hydrogen-bonded dimer of the 2-pyridone core.

## Lewis Basicity: Metal Coordination Chemistry

Beyond Brønsted-Lowry basicity (proton acceptance), the molecule also exhibits Lewis basicity, acting as an electron-pair donor to coordinate with metal ions. The combination of the pyridine ring nitrogen, the carbonyl oxygen, and the deprotonated carboxylate group makes it an excellent chelating ligand. Depending on the metal ion and reaction conditions, it can coordinate in several ways, most commonly as a bidentate ligand, forming a stable five- or six-membered ring with the metal center.[9] This property is crucial for applications in catalysis, materials science, and the development of metal-based therapeutic agents.[10][11]

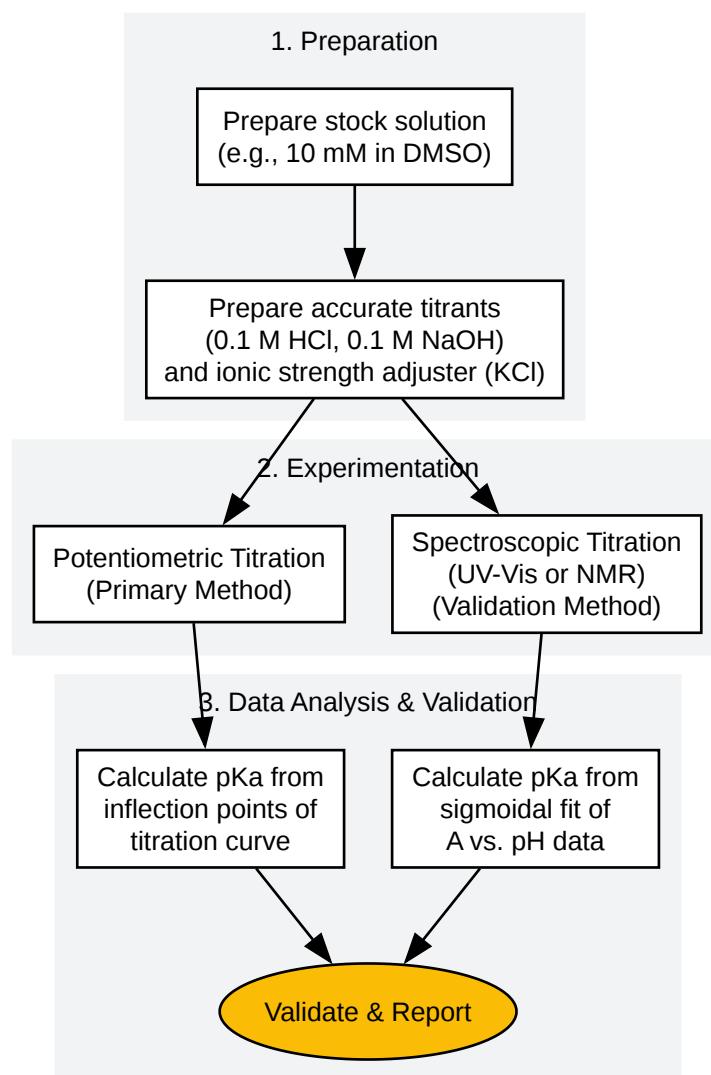
Caption: A potential bidentate coordination mode with a generic metal ion (M).

## Experimental Protocols for Characterization

Theoretical prediction must be validated by empirical data. The determination of pKa values is a cornerstone of physicochemical characterization. The following protocols represent a self-validating system, where results from one method can be confirmed by another.

## Workflow for pKa Determination

The overall process involves careful sample preparation, execution of complementary titration techniques, and rigorous data analysis to ensure accuracy and reproducibility.



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Caption: A validated workflow for the experimental determination of pKa values.

## Protocol: Potentiometric Titration for pKa Determination

This is the gold-standard method for determining pKa values, relying on the direct measurement of pH changes upon the addition of a titrant.[12]

- System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

- Sample Preparation: Prepare a dilute aqueous solution of the compound (e.g., 0.5-1 mM). To ensure solubility, a small percentage of a co-solvent like methanol or DMSO may be used, but its effect on pKa should be noted. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[12]
- Titration (Acidic pKa): Titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH after each incremental addition of the titrant. Continue well past the first equivalence point.
- Titration (Basic pKa): To a fresh sample, add a stoichiometric excess of standardized HCl to fully protonate the molecule. Titrate this acidic solution with the standardized NaOH solution, recording the pH after each addition. This will reveal both the titration of the excess strong acid and the deprotonation of the pyridonium and carboxylic acid groups.
- Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. These are identified as the inflection points on a first-derivative plot ( $\Delta\text{pH}/\Delta\text{V}$  vs.  $\text{V}$ ).[13]
- Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the standard deviation.[12]

## Protocol: UV-Vis Spectrophotometric pKa Determination

This method leverages the fact that the chromophore of the molecule changes upon protonation or deprotonation, leading to a shift in its UV-Vis absorbance spectrum.[14]

- Wavelength Selection: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference ( $\lambda_{\text{max}}$ ) between the ionized and neutral forms.
- Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the expected pKa ranges.
- Measurement: Prepare a solution of the compound at a constant concentration in each buffer. Measure the absorbance at the pre-determined  $\lambda_{\text{max}}$  for each solution.

- Data Analysis: Plot absorbance versus pH. The data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve, where the absorbance is halfway between the minimum and maximum values.[\[13\]](#) This method provides an excellent orthogonal validation of potentiometric results.

## Implications for Research and Drug Development

The basic properties of **4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid** directly influence its application profile:

- Solubility: The pH-dependent charge state dictates aqueous solubility. The compound will likely be least soluble near its isoelectric point and more soluble at very low or high pH where it exists as a fully charged cation or anion, respectively.
- Permeability: For drug development, the ability to cross biological membranes is often highest for the neutral species. Understanding the pKa values allows for the prediction of the fraction of neutral compound available for absorption at a given physiological pH (e.g., in the stomach vs. the intestine).
- Reactivity: The nucleophilicity of the pyridone ring is modulated by pH. In synthetic applications, controlling the protonation state can direct reactivity towards specific sites on the molecule.
- Crystal Engineering: The strong and predictable hydrogen-bonding motif allows for the rational design of co-crystals, where the compound is combined with other molecules to modify physical properties like solubility and stability.[\[7\]](#)

## Conclusion

**4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid** is a molecule defined by the sophisticated interplay of its functional groups. Its basicity is not a simple attribute of the nitrogen atom but is expressed through the carbonyl oxygen, a direct result of its 2-pyridone structure. This fundamental property, quantified by the pKa of its conjugate acid, along with its acidic pKa, governs its charge state, solubility, and intermolecular interactions. The pronounced tendency to form hydrogen-bonded dimers and coordinate with metal ions further expands its utility. By combining a robust theoretical framework with validated experimental protocols,

researchers can harness the nuanced acid-base chemistry of this compound for advanced applications in synthesis, materials science, and drug discovery.

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